Levemopamil hydrochloride
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Overview
Description
Calcium channel blocker and serotonin S2 antagonist; More active enantiomer of emopamil; High Quality Biochemicals for Research Uses
Scientific Research Applications
Neuroprotective Effects in Cardiac Arrest and Cerebral Ischemia
A study by Fleischer et al. (1992) explored the impact of Levemopamil hydrochloride on neurological outcomes and neuropathology in cases of global cerebral ischemia induced by ventricular fibrillation in cats. The results indicated that while post-arrest administration of Levemopamil did not yield significant improvements in neurological or neuropathologic outcomes, pre-arrest administration suggested potential benefits in certain brain regions (Fleischer et al., 1992).
Limitations in Ischemic Stroke
Gomi et al. (1995) investigated the effects of Levemopamil on histological outcomes and EEG changes after focal cerebral ischemia in cats. Despite Levemopamil's promise as a therapeutic compound in cerebral ischemia, this study found no significant attenuation of ischemic damage in this specific model (Gomi et al., 1995).
Cognitive Function Improvement in Rats
Heim et al. (1994) demonstrated that Levemopamil, a Ca2+ channel blocker and 5-HT2 antagonist, could prevent spatial orientation deficiencies in rats subjected to transient reduction of cerebral blood flow. This suggests Levemopamil's potential in modulating mechanisms altered by cerebral blood flow reduction (Heim et al., 1994).
Reduction of Brain Edema in Ischemic Conditions
Elger et al. (1994) explored the effect of Levemopamil on ischemic brain edema in rats, demonstrating dose-dependent reductions in brain edema and infarct size. This supports Levemopamil's potential for direct cerebroprotection (Elger et al., 1994).
Learning Impairment Reduction in Carotid Artery Occlusion
Block et al. (1993) found that Levemopamil reduced impairment in spatial behavior in rats subjected to transient bilateral clamping of carotid arteries, suggesting its efficacy in mitigating learning deficits following cerebral blood flow disruptions (Block et al., 1993).
Solubility Enhancement for Drug Formulation
McCandless and Yalkowsky (1998) studied the solubility of Levemopamil in relation to hydroxypropyl-beta-cyclodextrin concentration and pH, revealing insights crucial for optimizing its formulation in pharmaceutical applications (McCandless & Yalkowsky, 1998).
Phlebitis Evaluation in Parenteral Formulations
Myrdal et al. (1995) assessed the potential of pH-solubilized Levemopamil to precipitate upon dilution with blood, which is essential for ensuring the safety and efficacy of parenteral drug formulations (Myrdal et al., 1995).
Assessment of Brain Injury and Hemorrhage
Elger, Seega, and Brendel (1994) utilized magnetic resonance imaging to investigate the effects of Levemopamil on intracerebral hemorrhage in rats. Their findings support further clinical trials of Levemopamil in various cerebral disorders (Elger, Seega, & Brendel, 1994).
Properties
CAS No. |
101238-54-4 |
---|---|
Molecular Formula |
C23H31ClN2 |
Molecular Weight |
371 g/mol |
IUPAC Name |
(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1 |
InChI Key |
OBAQQQOVZUCKMH-BQAIUKQQSA-N |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
101238-54-4 | |
Synonyms |
(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride; (-)-emopamil hydrochloride; (S)-emopamil hydrochloride; (-)-(S)-emopamil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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